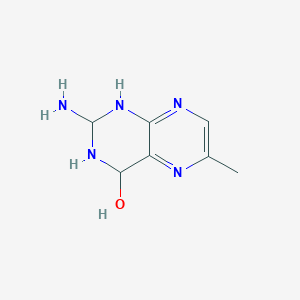
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL is a heterocyclic compound with the molecular formula C7H11N5O It is a derivative of pteridine, a bicyclic compound that is structurally related to folic acid and other biologically significant molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of a reducing agent. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropteridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6-dione derivatives, while reduction can produce 1,2,3,4-tetrahydropteridine derivatives.
Applications De Recherche Scientifique
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an antioxidant.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL involves its interaction with specific molecular targets and pathways. It can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound’s structure allows it to participate in hydrogen bonding and electron transfer, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but lacks the tetrahydropteridine ring.
6-Methyltetrahydropterin: A closely related compound with similar biological activity.
2-Amino-6-methyl-5,6,7,8-tetrahydropterin: Another derivative with comparable properties.
Uniqueness
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a cofactor in enzymatic reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
90009-03-3 |
|---|---|
Formule moléculaire |
C7H11N5O |
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
2-amino-6-methyl-1,2,3,4-tetrahydropteridin-4-ol |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,6-7,12-13H,8H2,1H3,(H,9,11) |
Clé InChI |
IVWSDBVPKFRWDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=N1)C(NC(N2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


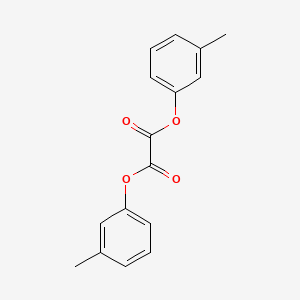
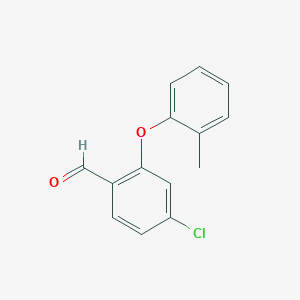
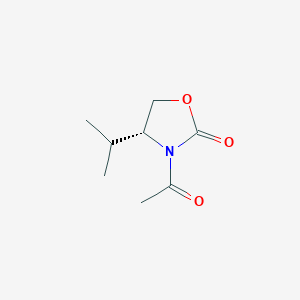
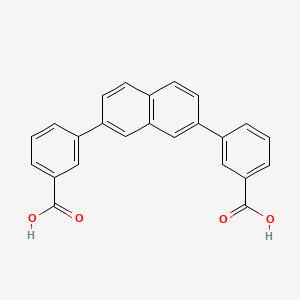
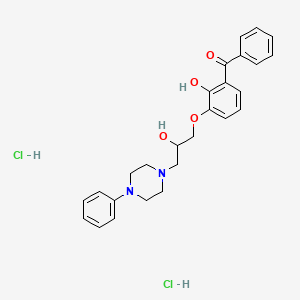
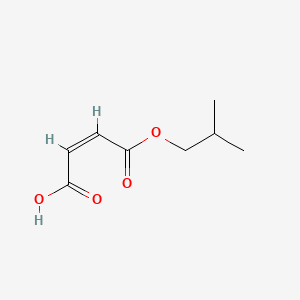
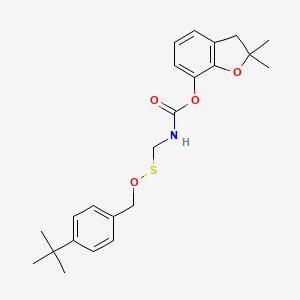


![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
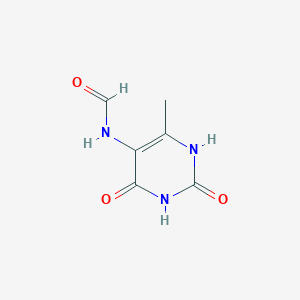
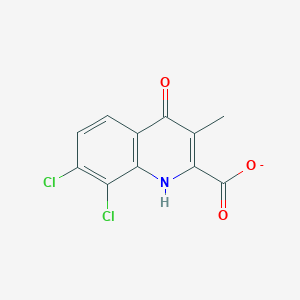
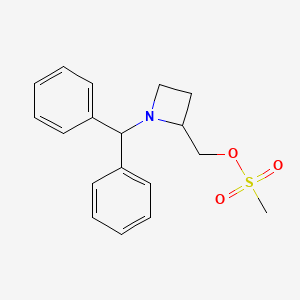
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
